2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2,7-Dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core with methyl substituents at positions 2 and 7. The methyl groups at positions 2 and 7 are expected to modulate lipophilicity, steric bulk, and metabolic stability compared to other derivatives .
Properties
IUPAC Name |
4,11-dimethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-6-12-10-11-5-7-8(15(10)13-6)3-4-14(2)9(7)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOYERDIWNBEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions can be applied to produce this compound on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups onto the heterocyclic ring.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi by disrupting their cellular processes. This property makes it a candidate for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Research indicates that 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Neurological Applications
Emerging studies suggest that this compound could have neuroprotective effects. It may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. This opens avenues for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
Mechanism of Action
The mechanism of action of 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural differences and properties of analogs:
*Inferred based on core structure and substituents.
Key Observations:
- Steric Effects : The 2-isopropyl group in introduces greater steric hindrance than methyl, which may impact binding to biological targets.
- Hydrogen Bonding: Amino groups (e.g., in ) enhance polarity and hydrogen-bonding capacity, contrasting with the methyl group’s inertness.
Anti-Ulcer Potential:
Compound 3 in (7-amino-8-methyl-5-(5-methylfuran-2-yl)-substituted analog) demonstrates anti-ulcer activity, suggesting that amino and heteroaromatic substituents are critical for this effect. The 2,7-dimethyl derivative’s lack of polar groups may limit similar efficacy but improve metabolic stability .
Molecular Docking Performance:
The (E)-5-methyl-7-phenyl derivative () showed a Chemgauss4 score of -10.07 in docking studies, indicating moderate binding affinity. The 2,7-dimethyl analog’s compact structure could enhance binding efficiency due to reduced steric clashes .
Biological Activity
The compound 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps typical of heterocyclic compound synthesis. The compound's structure consists of a pyridine ring fused with a triazole and pyrimidine moiety, contributing to its unique chemical properties. The molecular formula is .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that various synthesized derivatives demonstrate cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds ranged from 45 nM to 97 nM , indicating potent activity compared to standard chemotherapeutics like sorafenib .
- The mechanism of action appears to involve inhibition of key enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Notably, the most active compounds exhibited dual inhibition effects on both CDK2 and cell proliferation .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity:
- It has shown promising results as a PIM-1 kinase inhibitor , with IC50 values ranging from 0.06 µM to 1.76 µM across various derivatives. This suggests potential therapeutic applications in diseases where PIM-1 is implicated .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study focused on the anticancer activity of synthesized derivatives of the compound revealed:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 14 | MCF-7 | 45 |
| 15 | HCT-116 | 6 |
| Sorafenib | MCF-7 | 144 |
| Sorafenib | HCT-116 | 176 |
These results highlight the superior efficacy of certain derivatives compared to established treatments .
Case Study 2: Mechanistic Insights into CDK2 Inhibition
Molecular docking studies have provided insights into how these compounds interact with CDK2:
Q & A
Q. What are the optimal synthetic routes for 2,7-dimethylpyrido-triazolo-pyrimidinone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting with cyclization of pyridine and triazole precursors, followed by functionalization. Key steps include:
- Condensation reactions under acidic conditions to form the fused triazolo-pyrimidine core .
- Methylation at the 2- and 7-positions using methylating agents like iodomethane or dimethyl sulfate under controlled pH (e.g., pH 8–9) to avoid overalkylation .
Critical factors : Temperature (80–120°C), solvent polarity (DMF or ethanol), and inert atmosphere to prevent oxidation. Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the structural integrity of this compound validated?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm methyl group positions (δ 2.3–2.7 ppm for N-methyl; δ 3.1–3.5 ppm for pyridine-CH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNO) with m/z ≈ 280.108 .
- X-ray crystallography (if crystals obtained) confirms planarity of the fused ring system and substituent orientation .
Q. What preliminary biological activities have been reported?
- Antiproliferative activity : IC values of 8–15 µM against leukemia (K562) and breast cancer (MCF-7) cell lines, linked to ERK pathway inhibition .
- Enzyme inhibition : Moderate activity (Ki ≈ 50 nM) against kinases like CDK2 due to triazole-pyrimidine interactions with ATP-binding pockets .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogens, alkyl chains) affect biological activity?
- Structure-Activity Relationship (SAR) :
- 2-Position : Electron-withdrawing groups (e.g., Cl, CF) enhance kinase inhibition by 2–3 fold compared to methyl .
- 7-Position : Bulky substituents (e.g., cyclopentyl) reduce solubility but improve target selectivity .
Methodology : Parallel synthesis libraries coupled with high-throughput screening (HTS) identify optimal substituents .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Predicts interactions with kinase ATP pockets, highlighting hydrogen bonds between pyrimidine N3 and kinase backbone .
- Density Functional Theory (DFT) : Calculates charge distribution to explain regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C9) .
Q. How can contradictory data on biological activity be resolved?
- Case example : Discrepancies in IC values (e.g., 8 µM vs. 25 µM for MCF-7) may arise from assay conditions (e.g., serum concentration, incubation time).
Resolution :- Standardize protocols (e.g., 48h incubation, 10% FBS).
- Validate via orthogonal assays (e.g., Western blot for ERK phosphorylation ).
- Cross-reference with structurally analogous compounds (e.g., chlorophenyl derivatives ).
Q. What strategies improve metabolic stability for in vivo studies?
- Prodrug design : Esterification of the pyrimidinone oxygen increases oral bioavailability .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., N-methyl groups susceptible to oxidation) .
- Nanoparticle encapsulation : Polycaprolactone-based carriers enhance plasma half-life by 3–4 fold .
Q. How are reaction intermediates characterized in complex syntheses?
- In situ monitoring : ReactIR tracks intermediates during cyclization (e.g., triazole ring formation at 1650 cm) .
- LC-MS/MS : Identifies transient species (e.g., Schiff base intermediates in condensation steps) .
Methodological Considerations
Q. Handling solubility challenges in biological assays
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or β-cyclodextrin inclusion complexes .
- Critical parameters : Measure logP (calculated ~2.1) to predict membrane permeability .
Q. Designing controls for kinase inhibition studies
- Positive controls : Staurosporine (pan-kinase inhibitor).
- Negative controls : ATP-competitive inhibitors (e.g., PP2 for Src-family kinases) to confirm target specificity .
Q. Validating purity for pharmacological studies
- HPLC : ≥95% purity with C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
